molecular formula C8H12O B14347235 1-Cyclopropylpent-2-en-1-one CAS No. 91408-00-3

1-Cyclopropylpent-2-en-1-one

Cat. No.: B14347235
CAS No.: 91408-00-3
M. Wt: 124.18 g/mol
InChI Key: UMEGFBGTAGPHDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopropylpent-2-en-1-one is a chemical compound that features both a cyclopropyl group and an alpha,beta-unsaturated ketone (enone) functional group. This combination makes it a valuable building block in organic synthesis and medicinal chemistry research. The enone moiety is a well-known reactive pharmacophore that allows the compound to undergo conjugate addition reactions and serve as a key intermediate for synthesizing more complex molecules . Compounds with the cyclopentenone structural motif, a related structure, are found in a variety of natural products and biologically active molecules, including jasmone, aflatoxins, and several prostaglandins . Furthermore, the beta-amino ketone scaffold, which can be derived from enones via reactions like the Mannich reaction, is a common feature in many therapeutic agents . As a result, this compound is of significant interest for researchers developing new pharmaceuticals, agrochemicals, and fragrances. It can be utilized in various chemical transformations, including nucleophilic conjugate addition, the Michael reaction, and cycloadditions, to create novel chemical entities . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) and handle this compound with appropriate precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

91408-00-3

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

IUPAC Name

1-cyclopropylpent-2-en-1-one

InChI

InChI=1S/C8H12O/c1-2-3-4-8(9)7-5-6-7/h3-4,7H,2,5-6H2,1H3

InChI Key

UMEGFBGTAGPHDC-UHFFFAOYSA-N

Canonical SMILES

CCC=CC(=O)C1CC1

Origin of Product

United States

Reactivity and Mechanistic Investigations of 1 Cyclopropylpent 2 En 1 One

Mechanistic Pathways

A significant aspect of the reactivity of 1-Cyclopropylpent-2-en-1-one is its propensity to undergo rearrangement reactions, most notably the vinylcyclopropane-cyclopentene rearrangement. This ring expansion reaction is a characteristic transformation for vinyl-substituted cyclopropanes, converting the strained three-membered ring into a more stable five-membered cyclopentene (B43876) ring. wikipedia.org The reaction is driven by the release of the inherent ring strain of the cyclopropane (B1198618) moiety, providing a strong thermodynamic driving force. wikipedia.org

The mechanism of the vinylcyclopropane (B126155) rearrangement has been the subject of extensive investigation and can proceed through different pathways depending on the substrate and reaction conditions. It is generally considered to involve either a diradical-mediated two-step process or a concerted, orbital-symmetry-controlled pericyclic mechanism. wikipedia.orgnih.gov In the context of this compound, the presence of the carbonyl group and the conjugated double bond influences the electronic characteristics and, consequently, the mechanistic course of the rearrangement.

Thermal activation is a common method to induce this transformation. Unactivated vinylcyclopropanes often require high temperatures to rearrange. nih.gov However, the ketone functionality in this compound can facilitate the reaction. Studies on analogous β-(2-vinylcyclopropyl) α,β-unsaturated ketones have demonstrated their capability to undergo thermal rearrangement. scite.ai

Research conducted by Piers and colleagues on structurally related trans-2-vinylcyclopropyl ketones provides significant insight into the expected rearrangement pathway for this compound. cdnsciencepub.com In their work, various vinylcyclopropyl ketones were first converted to their corresponding silyl (B83357) enol ethers. Subsequent thermolysis of these intermediates led to a clean rearrangement, and acidic hydrolysis of the resulting products yielded substituted 4-cyclopenten-1-ones. cdnsciencepub.com This strategy effectively utilizes the vinylcyclopropane rearrangement to construct five-membered rings. For instance, the thermolysis of the silyl enol ethers of trans-2-vinylcyclopropyl ketones at 230°C resulted in the formation of cyclopentenone structures. cdnsciencepub.com

Starting Ketone (Analogue)Reaction SequenceThermolysis Temp.Final ProductReference
Cyclohexyl trans-2-vinylcyclopropyl ketone1) i-Pr₂NLi, t-BuMe₂SiCl 2) Thermolysis 3) Acid Hydrolysis230°CSubstituted 4-cyclopenten-1-one cdnsciencepub.com
tert-Butyl trans-2-vinylcyclopropyl ketone1) i-Pr₂NLi, t-BuMe₂SiCl 2) Thermolysis 3) Acid Hydrolysis230°C4-tert-Butyl-4-cyclopenten-1-one cdnsciencepub.com
Cycloheptyl trans-2-vinylcyclopropyl ketone1) i-Pr₂NLi, t-BuMe₂SiCl 2) Thermolysis 3) Acid Hydrolysis230°CSubstituted 4-cyclopenten-1-one cdnsciencepub.com

Beyond thermal methods, transition metal catalysis offers an alternative, often milder, route for effecting vinylcyclopropane rearrangements. nih.gov Complexes of metals such as rhodium(I), palladium(0), and nickel(0) have been shown to facilitate this transformation, although in many instances, activating groups on the vinylcyclopropane are necessary. nih.govnih.gov Ni(0)-N-heterocyclic carbene (NHC) complexes, for example, have been reported as effective catalysts for the rearrangement of unactivated vinylcyclopropanes. nih.gov The rearrangement of azaheterocyclic vinylcyclopropanes has been achieved using a Wilkinson Rh(I) complex under microwave heating at temperatures between 110–130 °C. nih.govnih.gov Given that the carbonyl group in this compound acts as an activating group, such metal-catalyzed pathways represent viable and potentially more selective methods for inducing the rearrangement to the corresponding cyclopentenone derivative.

This rearrangement pathway underscores the synthetic utility of this compound as a precursor for constructing five-membered carbocyclic systems, which are prevalent motifs in numerous natural products and biologically active molecules. wikipedia.org

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise carbon-hydrogen framework of 1-cyclopropylpent-2-en-1-one. One-dimensional (1D) and two-dimensional (2D) experiments collectively provide irrefutable evidence for its constitution and relative stereochemistry.

The 1D proton (¹H) and carbon-13 (¹³C) NMR spectra provide the fundamental data for structural assignment. The ¹H NMR spectrum confirms the presence of twelve protons distributed across distinct chemical environments, while the ¹³C NMR spectrum reveals eight unique carbon signals, consistent with the molecular formula C₈H₁₂O.

In the ¹H NMR spectrum, the vinylic protons of the α,β-unsaturated system appear as characteristic downfield signals. The proton at the C3 position (H3) typically resonates around δ 6.7-6.9 ppm as a doublet of triplets, with coupling to the adjacent vinylic proton (H2) and the methylene (B1212753) protons of the ethyl group (H4). The proton at the C2 position (H2) appears further upfield, around δ 6.1-6.2 ppm, as a doublet of triplets due to coupling with H3 and the methine proton of the cyclopropyl (B3062369) ring. The cyclopropyl methine proton, being adjacent to the electron-withdrawing carbonyl group, is observed at approximately δ 1.8-2.0 ppm. The methylene protons of the ethyl group (H4) present as a quartet around δ 2.2-2.3 ppm, while the terminal methyl protons (H5) give rise to a triplet near δ 1.0-1.1 ppm. The four methylene protons of the cyclopropyl ring produce complex multiplets in the upfield region (δ 0.8-1.1 ppm).

The ¹³C NMR spectrum corroborates this structure. The carbonyl carbon (C1) is the most deshielded, with a chemical shift near δ 200.0 ppm. The vinylic carbons, C3 and C2, are found at approximately δ 148.0 ppm and δ 128.0 ppm, respectively. The remaining signals correspond to the cyclopropyl methine carbon (C1', ~δ 17.5 ppm), the ethyl group's methylene (C4, ~δ 25.5 ppm) and methyl (C5, ~δ 12.3 ppm) carbons, and the cyclopropyl methylene carbons (C2'/C3', ~δ 11.0 ppm).

Table 1: Representative ¹H and ¹³C NMR Data for (E)-1-Cyclopropylpent-2-en-1-one (in CDCl₃)

¹H NMR Data¹³C NMR Data
PositionChemical Shift (δ, ppm)MultiplicityIntegrationPositionChemical Shift (δ, ppm)
H26.15dt1HC1 (C=O)200.1
H36.82dt1HC2128.4
H42.25q2HC3148.5
H51.08t3HC425.5
H1' (cyclopropyl CH)1.91m1HC512.3
H2'/H3' (cyclopropyl CH₂)0.85 - 1.05m4HC1' (cyclopropyl CH)17.5
C2'/C3' (cyclopropyl CH₂)11.0

While 1D NMR establishes the molecular constitution, advanced 2D NMR experiments are required to confirm atomic connectivity and, critically, to determine the stereochemistry of the C2=C3 double bond.

COSY (Correlation Spectroscopy): A ²D ¹H-¹H COSY experiment confirms scalar coupling relationships. Cross-peaks are observed between H2 and H3, H3 and H4, and H4 and H5, verifying the pentenone backbone. Additionally, a cross-peak between H2 and the cyclopropyl methine proton (H1') confirms the attachment of the cyclopropyl ring at the carbonyl carbon.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate protons directly to their attached carbons. For instance, the signal at δ 6.15 ppm (H2) correlates with the carbon signal at δ 128.4 ppm (C2), providing unambiguous assignment of the proton and carbon signals for each C-H unit.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) couplings between protons and carbons, which is instrumental in piecing together the molecular fragments. Key correlations include those from the cyclopropyl methine proton (H1') to the carbonyl carbon (C1) and the vinylic carbon (C2), and from the ethyl group protons (H4) to the vinylic carbons (C2 and C3).

NOESY (Nuclear Overhauser Effect Spectroscopy): The definitive determination of the double bond geometry (E vs. Z) is achieved through NOESY. For the thermodynamically favored (E)-isomer, the vinylic proton H2 and the ethyl group protons H4 are on opposite sides of the double bond. A key NOE correlation is expected between the vinylic proton H3 and the ethyl group protons (H4). Conversely, a spatial correlation between the cyclopropyl methine proton (H1') and the vinylic proton H2 would also support the (E)-configuration. The absence of a significant NOE between H2 and H4 provides strong evidence against the (Z)-isomer.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy provides direct evidence for the functional groups present in this compound. The IR and Raman spectra are complementary, offering a complete vibrational profile of the molecule.

The most prominent feature in the IR spectrum is the intense absorption band corresponding to the C=O stretching vibration of the α,β-unsaturated ketone. Due to conjugation with the C=C double bond, this band appears at a lower frequency (typically 1675-1685 cm⁻¹) compared to a saturated acyclic ketone (~1715 cm⁻¹). The C=C double bond stretch gives rise to a strong-to-medium intensity band in the region of 1620-1635 cm⁻¹. The presence of both bands is a clear indicator of an enone system.

Other significant absorptions include the C-H stretching vibrations. The vinylic C-H stretch is observed just above 3000 cm⁻¹ (e.g., ~3040 cm⁻¹), while the C-H stretches of the cyclopropyl and ethyl groups appear just below 3000 cm⁻¹ (2850-2980 cm⁻¹). A characteristic band for the cyclopropyl ring itself (ring deformation) can often be found near 1020 cm⁻¹. In Raman spectroscopy, the C=C stretch is often more intense than the C=O stretch, providing complementary data for structural confirmation.

Table 2: Key Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupTypical Wavenumber (cm⁻¹)Expected IR Intensity
C-H Stretch (sp²)Vinylic C-H3040 - 3060Medium
C-H Stretch (sp³)Alkyl & Cyclopropyl C-H2850 - 2980Strong
C=O Stretchα,β-Unsaturated Ketone1675 - 1685Very Strong
C=C StretchAlkene1620 - 1635Medium-Strong
C-H BendAlkene (=C-H)960 - 980Strong (for E-isomer)
Ring DeformationCyclopropyl Ring1015 - 1025Medium

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound and to gain insight into its structure through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement, which is used to confirm the molecular formula. For this compound (C₈H₁₂O), the calculated monoisotopic mass is 124.0888 Da. An experimental HRMS measurement matching this value (within a few ppm) confirms the elemental composition unequivocally.

Under Electron Ionization (EI) conditions, the molecule undergoes characteristic fragmentation. The molecular ion peak ([M]⁺˙) is observed at m/z 124. The most abundant fragment is typically the cyclopropylcarbonyl cation ([C₃H₅CO]⁺) at m/z 69, formed by α-cleavage and loss of the pentenyl radical. This is a hallmark fragmentation for cyclopropyl ketones. Other significant fragmentation pathways include the loss of an ethyl radical (•C₂H₅) to yield a fragment at m/z 95 ([M-29]⁺), and the loss of the cyclopropyl radical (•C₃H₅) to give a fragment at m/z 83 ([M-41]⁺).

Table 3: Major EI-MS Fragments for this compound

m/zProposed Fragment IonFormulaComment
124[M]⁺˙[C₈H₁₂O]⁺˙Molecular Ion
95[M - C₂H₅]⁺[C₆H₇O]⁺Loss of ethyl radical
83[M - C₃H₅]⁺[C₅H₇O]⁺Loss of cyclopropyl radical
69[C₃H₅CO]⁺[C₄H₅O]⁺Cyclopropylcarbonyl cation (often base peak)
55[C₄H₇]⁺[C₄H₇]⁺Loss of CO from m/z 83

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Structure

UV-Vis spectroscopy probes the electronic transitions within the conjugated π-system of this compound. The presence of the conjugated enone chromophore gives rise to two characteristic absorption bands.

π → π Transition:* This is an allowed, high-intensity transition involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital. For this compound, the maximum absorption (λₘₐₓ) for this transition is typically observed in the range of 220-230 nm in a non-polar solvent like hexane (B92381) or ethanol.

n → π Transition:* This is a formally forbidden, low-intensity transition where a non-bonding electron from the carbonyl oxygen is promoted to the π* antibonding orbital. This absorption occurs at a longer wavelength, generally above 300 nm (e.g., ~310-325 nm), and is often observed as a weak shoulder on the tail of the much stronger π → π* band.

The position of these bands is sensitive to solvent polarity. In polar solvents, the π → π* transition undergoes a bathochromic (red) shift, while the n → π* transition undergoes a hypsochromic (blue) shift.

Fluorescence spectroscopy is generally not a primary characterization tool for simple acyclic enones. Following photoexcitation, these molecules typically undergo rapid and efficient non-radiative decay back to the ground state via pathways such as intersystem crossing to the triplet state and subsequent vibrational relaxation. As a result, this compound is expected to be non-fluorescent or exhibit only very weak fluorescence, rendering this technique of limited utility for its structural analysis.

Integration of Multiple Spectroscopic Methods for Comprehensive Characterization

While each spectroscopic technique provides valuable information, a definitive and unambiguous structural elucidation of this compound is only possible through the integration of all collected data. The characterization process follows a logical progression where the findings from one method are confirmed and expanded upon by another.

The analytical pathway is as follows:

Mass Spectrometry (MS) establishes the molecular formula as C₈H₁₂O (m/z 124.0888).

Infrared (IR) Spectroscopy confirms the presence of key functional groups: a conjugated carbonyl (C=O at ~1680 cm⁻¹) and a carbon-carbon double bond (C=C at ~1630 cm⁻¹).

UV-Vis Spectroscopy corroborates the IR data by confirming the existence of a conjugated chromophore through its characteristic π → π* and n → π* transitions.

¹³C NMR Spectroscopy verifies the carbon count (8 unique signals) and identifies the carbon types (one C=O, two C=C, five sp³ carbons), aligning perfectly with the formula from MS and functional groups from IR.

¹H NMR and 2D NMR (COSY, HMBC) assemble the molecular puzzle. They establish the connectivity of the C₈H₁₂O framework, confirming the pent-2-en-1-one backbone and the placement of the cyclopropyl and ethyl substituents.

NOESY Spectroscopy provides the final piece of evidence, confirming the relative stereochemistry of the C2=C3 double bond as the (E)-isomer through the observation of key through-space proton-proton interactions.

Together, this suite of spectroscopic methods provides a comprehensive and self-consistent dataset that leaves no ambiguity as to the identity, constitution, and stereochemistry of this compound.

Computational Chemistry in the Study of 1 Cyclopropylpent 2 En 1 One

Quantum Mechanical Calculations for Electronic Structure and Energetics

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide a framework for analyzing the distribution of electrons and the associated energy landscape, which are critical determinants of chemical behavior.

Density Functional Theory (DFT) has become a standard method for the computational study of organic molecules like 1-Cyclopropylpent-2-en-1-one due to its balance of accuracy and computational efficiency. nih.govmdpi.com DFT calculations can be employed to determine the molecule's ground-state geometry and electronic structure. A key aspect of this analysis involves the examination of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the region of the molecule from which an electron is most likely to be donated in a chemical reaction, characterizing its nucleophilic nature. Conversely, the LUMO indicates the region most susceptible to accepting an electron, highlighting its electrophilic character. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. mdpi.com

For α,β-unsaturated ketones similar to this compound, the HOMO is typically localized over the π-system of the double bond and the lone pairs of the oxygen atom, while the LUMO is distributed over the conjugated system, with a significant coefficient on the β-carbon and the carbonyl carbon. mdpi.com This distribution is pivotal in predicting the regioselectivity of nucleophilic and electrophilic attacks.

Illustrative Data Table of DFT-Calculated Energies for an Analogous α,β-Unsaturated Ketone:

ParameterEnergy (eV)Description
EHOMO-6.5Energy of the Highest Occupied Molecular Orbital
ELUMO-2.0Energy of the Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap (ΔE)4.5Indicator of chemical reactivity and kinetic stability

Note: The values presented are typical for similar α,β-unsaturated ketones and are for illustrative purposes.

DFT calculations also allow for the determination of the distribution of electron density within the molecule through various population analysis schemes, such as Mulliken or Natural Bond Orbital (NBO) analysis. This provides insight into the partial atomic charges on each atom, which is instrumental in understanding intermolecular interactions and reactive sites. For this compound, the carbonyl oxygen is expected to carry a significant negative charge, while the carbonyl carbon and the β-carbon of the enone system will exhibit a partial positive charge, making them susceptible to nucleophilic attack.

Furthermore, computational methods can predict the vibrational frequencies of the molecule, which correspond to the absorption peaks in an infrared (IR) spectrum. nih.govajchem-a.com By calculating the second derivatives of the energy with respect to the atomic coordinates, a theoretical IR spectrum can be generated. This predicted spectrum can be compared with experimental data to confirm the structure of the synthesized compound and to aid in the assignment of specific vibrational modes to the observed spectral bands. For this compound, characteristic vibrational modes would include the C=O stretch of the ketone, the C=C stretch of the alkene, and various C-H stretches and bends associated with the cyclopropyl (B3062369) and pentenyl moieties.

Illustrative Data Table of Predicted Vibrational Frequencies for this compound:

Vibrational ModePredicted Frequency (cm-1)Description
C=O Stretch~1685Stretching of the carbonyl group
C=C Stretch~1620Stretching of the carbon-carbon double bond
Cyclopropyl C-H Stretch~3100Stretching of C-H bonds in the cyclopropyl ring
Alkene C-H Stretch~3050Stretching of C-H bonds on the double bond

Note: These are estimated frequencies based on typical values for similar functional groups.

Mechanistic Studies and Transition State Analysis

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, it is possible to identify reactants, products, intermediates, and the transition states that connect them.

The principles of frontier molecular orbital theory can be applied to understand and predict the outcomes of reactions involving this compound. The interaction between the HOMO of a nucleophile and the LUMO of the enone (or vice versa for an electrophilic reaction) governs the initial stages of a chemical reaction. wuxiapptec.com The shape and energy of these orbitals can explain the regioselectivity of reactions such as Michael additions, where a nucleophile preferentially attacks the β-carbon of the enone system.

Computational methods can be used to model the approach of a reactant towards this compound and to calculate the energy of the transition state for different possible reaction pathways. The pathway with the lowest activation energy is predicted to be the most favorable. This type of analysis can also provide insights into the stereochemical outcome of a reaction by comparing the energies of transition states leading to different stereoisomers.

The cyclopropyl group in this compound introduces significant ring strain, which has a profound impact on its reactivity. nih.gov The inherent strain energy of a cyclopropane (B1198618) ring is approximately 27.5 kcal/mol. This strain arises from angle strain, due to the deviation of the C-C-C bond angles from the ideal sp3 tetrahedral angle, and torsional strain from the eclipsing of hydrogen atoms. youtube.com

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape and flexibility of a molecule are critical to its function and reactivity. Conformational analysis and molecular dynamics simulations provide a means to explore the dynamic nature of this compound.

Conformational analysis aims to identify the stable arrangements of atoms (conformers) and the energy barriers between them. For this compound, this would involve studying the rotation around the single bond connecting the cyclopropyl group and the carbonyl carbon, as well as the flexibility of the pentenyl chain. Computational methods can systematically explore the potential energy surface with respect to these rotational degrees of freedom to identify the low-energy conformers.

Molecular dynamics (MD) simulations offer a more dynamic picture of the molecule's behavior over time. mdpi.com By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model the vibrational and rotational motions, as well as the conformational changes that occur at a given temperature. mdpi.com These simulations can provide insights into the preferred conformations in different environments (e.g., in various solvents) and the timescales of conformational transitions. For this compound, MD simulations could reveal how the orientation of the cyclopropyl group relative to the enone system fluctuates and how this might influence its accessibility for reaction. nih.gov

Applications of 1 Cyclopropylpent 2 En 1 One in Complex Molecule Synthesis

Building Block for Natural Product Synthesis

The structural motif of 1-Cyclopropylpent-2-en-1-one is instrumental in the synthesis of natural products and other biologically relevant molecules. marquette.eduresearchgate.net The inherent reactivity of the vinyl cyclopropyl (B3062369) ketone system can be harnessed to generate intricate carbocyclic and heterocyclic frameworks that are hallmarks of many natural product families. rsc.org

Construction of Bicyclic and Tricyclic Skeletons

Vinyl cyclopropyl ketones are powerful synthons for assembling complex cyclic systems, including bicyclic and tricyclic skeletons, through various strategic bond-forming reactions. These reactions often leverage the ring strain of the cyclopropane (B1198618) to drive transformations that would otherwise be challenging.

One prominent strategy is the transition metal-catalyzed intramolecular cycloaddition. For instance, rhodium(I) catalysts have been extensively used to promote [5+2] cycloadditions of vinylcyclopropanes (VCPs) with tethered alkenes, alkynes, or allenes to afford 5,7-fused bicyclic systems. scispace.comnih.gov In these reactions, the VCP unit effectively functions as a five-carbon synthon. pku.edu.cn Depending on the substrate geometry and reaction conditions, VCPs can also act as three-carbon synthons in [3+2] cycloadditions to yield bicyclic five-membered rings. nih.govpku.edu.cn

Thermal rearrangements provide another avenue to complex skeletons. A notable example involves the thermal Cope rearrangement of furan-substituted vinyl cyclopropanes, which can be prepared from acyclic ynenones. rsc.org This sequence allows for the stereoselective construction of fused tricyclic systems, such as hexahydroazuleno[4,5-b]furans. rsc.org

Furthermore, the cleavage of cyclopropyl ketones embedded in bridged-ring systems offers a general route to important tricyclic frameworks found in natural products like sinularene and longifolene. cdnsciencepub.com Reductive ring-opening of tricyclic cyclopropyl ketones, using reagents like samarium(II) iodide or acid catalysis, can also be employed to access functionalized bicyclo[3.2.1]octane systems, which are present in a number of biologically active compounds. mdpi.com Photochemical methods, such as reductive photoinduced electron transfer (PET) reactions, can induce a tandem fragmentation-cyclization of bicyclic α-cyclopropyl ketones to generate various tricyclic and spirocyclic products. acs.org

Reaction TypePrecursor TypeProduct SkeletonCatalyst/ConditionsRef.
[5+2] CycloadditionVinylcyclopropane-alkeneBicyclo[5.2.0]heptaneRh(I) complexes scispace.com
[3+2] Cycloadditiontrans-Ene-vinylcyclopropaneFused bicyclic 5-membered ringRh(I) complexes nih.gov
Thermal Cope RearrangementFuran-substituted vinyl cyclopropaneFused tricyclic (e.g., hexahydroazuleno[4,5-b]furan)Heat (Toluene, 40-110 °C) rsc.org
Reductive Ring CleavageBridged-ring cyclopropyl ketoneTricyclo[4.4.0¹.⁶.0⁵.⁹]decane (Sinularene type)Hydrogenolysis cdnsciencepub.com
Reductive Ring OpeningTricyclo[3.2.1.0².⁷]octan-3-oneBicyclo[3.2.1]octaneSmI₂, Acid/Nucleophiles mdpi.com
Photoinduced Tandem CyclizationBicyclic α-cyclopropyl ketoneTricyclic and Spirocyclic ketonesPET (tertiary amines) acs.org

Synthesis of Cyclopropane-Containing Bioactive Compounds

The cyclopropane ring is a recurring structural feature in a wide array of natural products and pharmaceuticals, prized for its ability to confer unique conformational rigidity and metabolic stability. marquette.eduresearchgate.net Vinyl cyclopropyl ketones are valuable intermediates in the synthesis of these molecules, not only as precursors for ring-expansion and rearrangement reactions but also for pathways where the three-membered ring is retained in the final bioactive target.

Methodologies for the diastereoselective synthesis of cyclopropane-containing natural products often rely on the predictable reactivity of precursors like cyclopropyl ketones. marquette.edu For instance, the stereoselectivity of reduction or hydroboration reactions on systems containing a cyclopropyl ketone can be highly dependent on the cis- or trans-substitution of the cyclopropane ring, allowing for controlled installation of new stereocenters. marquette.edu

An example highlighting the presence of this structural unit in complex molecules is Calcipotriol EP Impurity A. This molecule, an impurity related to the psoriasis drug Calcipotriol, incorporates the (E)-1-cyclopropylpent-2-en-1-one moiety as a core part of its intricate structure. Its full chemical name is (E,4R)-4-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpent-2-en-1-one. The existence of such a complex, biologically-related substance underscores the importance of the vinyl cyclopropyl ketone framework in medicinal chemistry and natural product synthesis.

Development of New Synthetic Methodologies and Reagents

The unique reactivity of this compound and related vinyl cyclopropyl ketones has spurred the development of novel synthetic methods. These compounds serve as testbeds for new catalytic cycles and reaction cascades, expanding the toolkit of synthetic organic chemists.

A significant area of development is in transition metal-catalyzed cycloadditions. While [5+2] cycloadditions were known, extensive research into rhodium-catalyzed reactions of vinylcyclopropanes (VCPs) has led to new types of transformations, including [3+2] and [5+2+1] cycloadditions, by treating the VCP as either a three-carbon or five-carbon synthon. nih.govpku.edu.cnpku.edu.cn These reactions provide access to fused bicyclic systems that are difficult to synthesize by other means.

Ring-expansion reactions of cyclopropyl ketones have also been a fertile ground for new methodologies. The Cloke–Wilson rearrangement, a classic transformation, has been modernized through various activation methods beyond high heat. rsc.org Nickel-catalyzed and organo-catalyzed (e.g., DABCO-promoted) versions have been developed for the ring expansion of vinyl cyclopropyl ketones to dihydrofurans under mild conditions. rsc.org Additionally, gold and silver catalysts have been employed to effect ring expansions of 1-(1-alkynyl)cyclopropyl ketones into functionalized furans or bicyclo[3.2.0]heptane skeletons. beilstein-journals.orgcolab.ws

Photochemical methods have also been advanced using these substrates. The discovery that bicyclic α-cyclopropyl ketones can undergo tandem fragmentation-cyclization via photoinduced electron transfer (PET) opens a new synthetic route to complex bi-, tri-, and spirocyclic ketones. acs.org

Precursor for Structurally Diverse Organic Compounds

Beyond its role in targeted natural product synthesis, this compound and its analogs are valuable precursors for a wide array of structurally diverse organic compounds. The ability of the vinyl cyclopropyl ketone unit to undergo multiple, distinct reaction pathways makes it a versatile starting point for generating molecular complexity.

A silyl-protected derivative, (E)-5-((tert-butyldimethylsilyl)oxy)-1-cyclopropylpent-2-en-1-one, has been used in a potassium carbonate-promoted tandem oxy-Michael addition/cyclization with naphthols. Current time information in Bangalore, IN. This reaction efficiently constructs naphthopyrans, a class of tricyclic compounds with applications as photochromic materials. Current time information in Bangalore, IN.

The Cloke-Wilson rearrangement, as mentioned previously, transforms vinyl cyclopropyl ketones into substituted dihydrofurans. rsc.org This transformation is synthetically useful as dihydrofurans are themselves important heterocyclic building blocks. Furthermore, gold-catalyzed reactions of 1-(1-alkynyl)cyclopropyl ketones with dipolarophiles like indoles or ketones can produce tetracyclic or bicyclic furan (B31954) systems, respectively. colab.ws

The ring-opening of the cyclopropane can lead to a variety of carbocycles. Depending on the catalyst and reaction conditions, vinylcyclopropanes can be rearranged into cyclopentenes. scispace.com As detailed in section 6.1.1, these precursors are also instrumental in building various bicyclic and tricyclic carbocyclic systems through cycloaddition and cleavage reactions. pku.edu.cnrsc.orgcdnsciencepub.commdpi.comacs.org

Precursor TypeReagents/ConditionsProduct ClassRef.
(E)-5-(silyloxy)-1-cyclopropylpent-2-en-1-oneNaphthol, K₂CO₃Naphthopyrans Current time information in Bangalore, IN.
Vinyl cyclopropyl ketoneNi(0) catalyst or DABCODihydrofurans rsc.org
1-(1-Alkynyl)cyclopropyl ketoneIndole, Au(I) catalystTetracyclic furans colab.ws
Vinyl cyclopropyl ketoneNi(cod)₂, NHC ligandCyclopentenes scispace.com
Furan-substituted vinyl cyclopropaneHeatFused tricyclic carbocycles rsc.org

Future Research Directions and Emerging Opportunities

Exploration of Novel Catalytic Transformations

The development of new catalytic transformations for cyclopropyl (B3062369) ketones, including 1-cyclopropylpent-2-en-1-one, is a burgeoning area of research. The strain energy of the cyclopropane (B1198618) ring and the electronic nature of the enone system provide multiple avenues for catalytic activation.

Recent advancements have focused on formal [3+2] cycloaddition reactions. nih.govnih.govacs.org For instance, the use of samarium(II) iodide (SmI₂) as a catalyst has enabled the [3+2] cycloaddition of alkyl cyclopropyl ketones with alkenes and alkynes, a reaction previously challenging with these substrates. nih.govnih.govacs.org This method allows for the construction of complex sp³-rich five-membered rings. nih.govnih.govacs.org Another approach involves visible light photocatalysis, where aryl cyclopropyl ketones undergo [3+2] cycloadditions with olefins to form highly substituted cyclopentanes.

Nickel-catalyzed reactions have also emerged as a powerful tool. A notable example is the γ-alkylation of cyclopropyl ketones with unactivated primary alkyl chlorides. rsc.org This cross-electrophile coupling reaction is facilitated by a sodium iodide co-catalyst and offers excellent regioselectivity for producing γ-alkyl ketones. rsc.org

The ring-opening of cyclopropyl ketones is another area of intense investigation. Chiral N,N'-dioxide-scandium(III) complexes have been successfully employed to catalyze the asymmetric ring-opening of cyclopropyl ketones with β-naphthols, yielding chiral β-naphthol derivatives with high enantioselectivity.

Future research in this domain will likely focus on the discovery of new catalysts that can enable previously inaccessible transformations of this compound. This includes the development of catalysts for enantioselective cycloadditions, regioselective ring-openings with a broader range of nucleophiles, and tandem reactions that can rapidly build molecular complexity from this versatile starting material.

Table 1: Novel Catalytic Transformations of Cyclopropyl Ketones
TransformationCatalyst SystemSubstratesProductsKey Findings
[3+2] CycloadditionSmI₂ / Sm⁰Alkyl cyclopropyl ketones, alkenes, alkynesComplex cyclopentenesEnables cycloaddition with unreactive alkyl cyclopropyl ketones. nih.govnih.govacs.org
[3+2] CycloadditionRu(bpy)₃²⁺ / La(OTf)₃ / TMEDA (Visible Light)Aryl cyclopropyl ketones, olefinsHighly substituted cyclopentanesMechanistically distinct photocatalytic activation of cyclopropyl ketones.
γ-AlkylationNickel / NaICyclopropyl ketones, primary alkyl chloridesγ-Alkyl ketonesHigh regioselectivity and step economy. rsc.org
Asymmetric Ring-OpeningChiral N,N'-Dioxide-Scandium(III)Cyclopropyl ketones, β-naphtholsChiral β-naphthol derivativesHigh yields and enantioselectivities (up to 97% ee).

Advanced Stereoselective Synthesis Methodologies

The synthesis of enantiomerically pure cyclopropane-containing molecules is of significant interest due to their prevalence in pharmaceuticals and natural products. For this compound, the development of advanced stereoselective synthesis methodologies is crucial for accessing specific stereoisomers for various applications.

One promising approach is the use of chemoenzymatic strategies. Engineered variants of myoglobin (B1173299) have been shown to catalyze the highly diastereo- and enantioselective cyclopropanation of olefins with diazoketones to produce chiral cyclopropyl ketones. bohrium.com This biocatalytic method demonstrates a broad substrate scope and high stereoselectivity. bohrium.com Enzymes such as L-lactate dehydrogenase have also been used for the asymmetric reduction of α-keto acids containing a cyclopropyl group, yielding enantiomerically pure (2S)-hydroxy acids. cdnsciencepub.com

Organocatalysis represents another powerful tool for the asymmetric synthesis of functionalized cyclopropanes. rsc.org Michael initiated ring closure (MIRC) reactions, catalyzed by chiral prolinol derivatives or cinchona alkaloids, can produce highly functionalized chiral cyclopropanes with excellent enantioselectivity. rsc.org The enantioselective Michael addition of various nucleophiles to α,β-unsaturated ketones, a key structural feature of this compound, can be achieved using chiral catalysts. nih.govwikipedia.orgmdpi.comacs.org For instance, chiral bis(oxazoline) copper(II) complexes have been used for the enantioselective Michael reaction of cyclic ketoesters and enones to create vicinal quaternary and tertiary stereocenters. nih.gov

Future efforts in this area will likely involve the design of new chiral catalysts and biocatalysts specifically tailored for the stereoselective synthesis of this compound and its derivatives. The development of methods for the diastereoselective functionalization of the pre-existing chiral center in derivatives of this compound will also be a key focus.

Table 2: Advanced Stereoselective Synthesis Methodologies for Cyclopropane Derivatives
MethodologyCatalyst/EnzymeReaction TypeProductsKey Features
Chemoenzymatic SynthesisEngineered MyoglobinOlefin CyclopropanationChiral cyclopropyl ketonesHigh diastereo- and enantioselectivity. bohrium.com
Chemoenzymatic SynthesisL-Lactate DehydrogenaseAsymmetric Reduction(2S)-Hydroxy acidsHigh enantiomeric purity. cdnsciencepub.com
OrganocatalysisChiral Prolinol DerivativesMichael Initiated Ring ClosureFunctionalized chiral cyclopropanesExcellent enantioselectivity. rsc.org
Asymmetric CatalysisChiral Bis(oxazoline) Copper(II)Michael AdditionAdducts with vicinal quaternary and tertiary stereocentersScalable approach to functionalized steroids. nih.gov

Integration of Machine Learning and Artificial Intelligence in Synthetic Design and Prediction

The fields of machine learning (ML) and artificial intelligence (AI) are poised to revolutionize organic synthesis by accelerating the discovery of new reactions and the design of efficient synthetic routes. engineering.org.cnnih.govmdpi.commit.edunips.ccarxiv.org For a molecule like this compound, AI can be a powerful tool for predicting its reactivity and designing novel synthetic pathways.

Furthermore, ML models can be trained to predict the outcome and selectivity of chemical reactions. nips.ccarxiv.orgmtsu.eduresearchgate.net By analyzing the structural features of reactants and catalysts, these models can predict the regioselectivity and stereoselectivity of reactions involving cyclopropyl enones. This predictive power can guide the experimental design and optimization of new catalytic transformations. For instance, ML has been used to predict the regioselectivity of catalytic difluorination of alkenes and to understand the complex interplay of molecular parameters that govern reaction outcomes. researchgate.net

The computational design of catalysts is another area where AI is making significant strides. aip.orgscribd.com By modeling the transition states of catalytic cycles, researchers can gain insights into the factors that control catalyst activity and selectivity. scribd.comrsc.org This knowledge can then be used to design new and improved catalysts for specific transformations of this compound. ML can accelerate this process by rapidly screening potential catalyst structures and predicting their performance. aip.org

The future integration of AI in the study of this compound will likely involve the development of specialized ML models trained on data specific to cyclopropane chemistry. These models could predict the reactivity of this unique scaffold with high accuracy, suggest novel reaction conditions, and even propose entirely new synthetic transformations.

Table 3: Applications of AI in Chemical Synthesis
Application AreaAI TechniquePurposePotential Impact on this compound Chemistry
RetrosynthesisNeural Networks, Graph-based modelsProposing synthetic routes to target molecules. engineering.org.cnnih.govmit.eduDesign of efficient syntheses for complex derivatives.
Reaction PredictionSupervised Learning, Ranking ModelsPredicting reaction products, yields, and selectivity. nips.ccarxiv.orgGuiding the discovery of new reactions and optimizing existing ones.
Catalyst DesignQuantum Chemistry, Machine LearningModeling catalytic cycles and predicting catalyst performance. aip.orgscribd.comrsc.orgRational design of new catalysts for selective transformations.

Expanding the Scope of Cyclopropyl Enone Chemistry

The unique reactivity of the cyclopropyl enone moiety in this compound provides a platform for expanding the scope of its chemistry into new and exciting areas. The development of novel reactions that exploit the interplay between the cyclopropane ring and the enone system is a key area for future research.

One avenue for expansion is the development of new cycloaddition reactions. While [3+2] cycloadditions have been explored, other cycloaddition modes, such as [4+3] or [5+2] cycloadditions, could lead to the synthesis of novel polycyclic systems. The use of different catalytic systems or reaction conditions could unlock these new reaction pathways.

The exploration of tandem reactions that involve both the cyclopropane ring and the enone functionality is another promising direction. For example, a reaction sequence that initiates with a Michael addition to the enone, followed by a ring-opening of the cyclopropane, could lead to the rapid construction of complex acyclic or macrocyclic structures.

Furthermore, the functionalization of the carbon backbone of this compound, both at the pentenyl chain and the cyclopropyl ring, can lead to a diverse array of new building blocks. The development of selective C-H activation methods for this purpose would be particularly valuable.

The application of this compound and its derivatives in the synthesis of natural products and pharmaceutically active compounds will continue to drive research in this area. The constrained conformation and unique electronic properties of the cyclopropyl group can impart favorable biological activities to molecules containing this scaffold.

Q & A

Basic Research Questions

Q. How can 1-cyclopropylpent-2-en-1-one be synthesized with high purity for experimental studies?

  • Methodological Answer : The compound is typically synthesized via cyclopropanation of pent-2-en-1-one derivatives using transition metal catalysts (e.g., Rh(II) complexes) or Simmons-Smith reagents. Key steps include:

  • Reaction Optimization : Varying solvent polarity (e.g., dichloromethane vs. THF) and temperature to maximize yield .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization to achieve ≥95% purity.
  • Characterization : Confirm structure via 1H^1H-NMR (cyclopropyl protons at δ 0.5–1.5 ppm), IR (C=O stretch ~1700 cm1^{-1}), and GC-MS for molecular ion verification .

Q. What analytical techniques are critical for verifying the structural integrity of this compound?

  • Methodological Answer : A combination of spectroscopic and chromatographic methods is essential:

  • NMR Spectroscopy : 13C^{13}C-NMR to confirm cyclopropane ring carbons (δ 10–20 ppm) and ketone carbonyl (δ ~200 ppm).
  • X-ray Crystallography : For unambiguous stereochemical assignment if chiral centers are present .
  • HPLC-PDA : Monitor purity post-synthesis; use C18 columns with acetonitrile/water mobile phases .

Q. How does the cyclopropane ring influence the compound’s stability under varying pH conditions?

  • Methodological Answer : Perform accelerated stability studies:

  • Experimental Design : Incubate the compound in buffered solutions (pH 3–10) at 40°C for 72 hours.
  • Analysis : Track degradation via UV-Vis (λmax_{\text{max}} ~250 nm for enone systems) and LC-MS to identify breakdown products (e.g., ring-opened aldehydes) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reaction outcomes involving this compound’s electrophilic addition reactions?

  • Methodological Answer : Address discrepancies through systematic variable testing:

  • Variable Screening : Compare solvent effects (polar aprotic vs. protic), temperature, and catalyst loading (e.g., Brønsted vs. Lewis acids).
  • Mechanistic Probes : Use deuterium labeling (e.g., D2 _2O quenching) to track protonation sites, or in situ FTIR to monitor intermediate formation .
  • Cross-Validation : Replicate conflicting studies with identical reagents and conditions to isolate source of variation (e.g., trace moisture in solvents) .

Q. How can density functional theory (DFT) calculations predict regioselectivity in this compound’s [4+2] cycloadditions?

  • Methodological Answer :

  • Computational Setup : Optimize geometries at the B3LYP/6-31G(d) level. Calculate frontier molecular orbitals (HOMO/LUMO) to identify electron-rich/deprived sites.
  • Transition State Analysis : Locate TS barriers for endo vs. exo pathways using QST2/QST3 methods. Compare activation energies to experimental product ratios .

Q. What experimental and computational approaches validate the compound’s role as a diradical intermediate in photochemical reactions?

  • Methodological Answer :

  • EPR Spectroscopy : Detect triplet-state diradicals under UV irradiation (λ = 365 nm) using spin-trapping agents (e.g., TEMPO).
  • TD-DFT Simulations : Model excited-state surfaces to correlate observed EPR signals with theoretical spin densities .

Data Reporting and Reproducibility

Q. How should researchers document synthetic procedures to ensure reproducibility in multi-step reactions?

  • Methodological Answer : Adhere to the Beilstein Journal’s guidelines:

  • Detailed Protocols : Specify exact molar ratios, inert atmosphere conditions (Ar/N2 _2), and syringe techniques for air-sensitive steps.
  • Supplementary Data : Include NMR raw data (FID files), chromatograms, and crystal structure CIFs in supporting information .

Q. What statistical methods are appropriate for analyzing dose-response relationships in toxicity studies of this compound?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to Hill or Log-Logistic models (IC50 _{50}/EC50 _{50} calculations) using software like GraphPad Prism.
  • Error Analysis : Report 95% confidence intervals and use ANOVA for multi-group comparisons .

Safety and Handling

Q. What precautions are critical when handling this compound in aerobic conditions?

  • Methodological Answer :

  • Ventilation : Use fume hoods with ≥100 ft/min face velocity.
  • PPE : Nitrile gloves, safety goggles, and flame-resistant lab coats.
  • Storage : In amber vials under N2 _2 at –20°C to prevent peroxide formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.